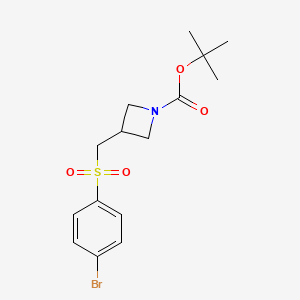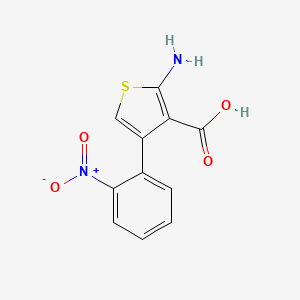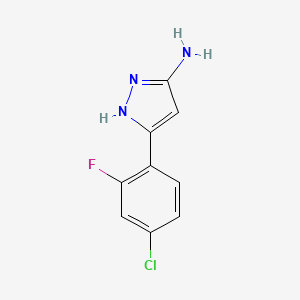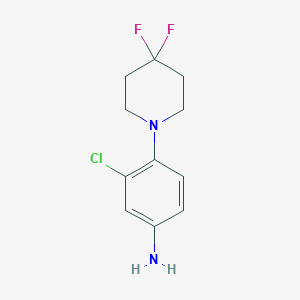
Ruthenium dichloride hydroxide, ammoniate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium dichloride hydroxide, ammoniate is a coordination compound that includes ruthenium, chlorine, hydroxide, and ammonia Ruthenium, a transition metal, is known for its catalytic properties and is often used in various chemical reactions and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of ruthenium dichloride hydroxide, ammoniate typically involves the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction can be represented as follows:
RuCl3+NH3+H2O→RuCl2(OH)(NH3)
Industrial Production Methods: Industrial production methods for ruthenium-based compounds often involve high-temperature and high-pressure conditions to ensure the complete reaction of the starting materials. Techniques such as ion exchange, precipitation, and sol-gel methods are commonly used to produce high-purity ruthenium compounds .
Análisis De Reacciones Químicas
Types of Reactions: Ruthenium dichloride hydroxide, ammoniate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Ligands such as chloride and hydroxide can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using different ligands in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium tetroxide, while reduction could produce ruthenium metal or lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Ruthenium dichloride hydroxide, ammoniate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including ammonia synthesis and hydrogenation reactions
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Biology: It is used in biological studies to understand the interactions of metal complexes with biological molecules.
Mecanismo De Acción
The mechanism by which ruthenium dichloride hydroxide, ammoniate exerts its effects involves the coordination of ruthenium with various ligands. The molecular targets and pathways involved include:
Catalytic Sites: Ruthenium acts as a catalytic center, facilitating various chemical reactions.
Electron Transfer: The compound can participate in electron transfer processes, which are crucial for its catalytic activity.
Ligand Exchange: The ability of ruthenium to exchange ligands allows it to interact with different molecules and participate in various reactions
Comparación Con Compuestos Similares
Ruthenium Trichloride: A common precursor for many ruthenium compounds.
Ruthenium Tetroxide: Known for its strong oxidizing properties.
Ruthenium Hydrides: Used in hydrogenation reactions and ammonia synthesis
Uniqueness: Ruthenium dichloride hydroxide, ammoniate is unique due to its specific coordination environment and the presence of ammonia, which can influence its reactivity and catalytic properties
Propiedades
Número CAS |
99573-83-8 |
|---|---|
Fórmula molecular |
Cl2H5NORu |
Peso molecular |
207.0 g/mol |
Nombre IUPAC |
azane;dichlororuthenium;hydrate |
InChI |
InChI=1S/2ClH.H3N.H2O.Ru/h2*1H;1H3;1H2;/q;;;;+2/p-2 |
Clave InChI |
LLQBEFMMIVBEAR-UHFFFAOYSA-L |
SMILES canónico |
N.O.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)




![N-[(3-fluorophenyl)methyl]-N-propylpiperidin-3-amine](/img/structure/B12073654.png)



![3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine](/img/structure/B12073670.png)



